molecular formula C16H20N2O B11859939 Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine

Cat. No.: B11859939
M. Wt: 256.34 g/mol
InChI Key: CFRYKULEGBLARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is a synthetic organic compound characterized by a cyclohexanamine core in the cis configuration, substituted at the 4-position with a 4-methylisoquinolin-5-yloxy group. The compound’s structure combines a cycloaliphatic amine with an aromatic isoquinoline moiety, which may confer unique physicochemical and biological properties.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

4-(4-methylisoquinolin-5-yl)oxycyclohexan-1-amine

InChI

InChI=1S/C16H20N2O/c1-11-9-18-10-12-3-2-4-15(16(11)12)19-14-7-5-13(17)6-8-14/h2-4,9-10,13-14H,5-8,17H2,1H3

InChI Key

CFRYKULEGBLARU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C(=CC=C2)OC3CCC(CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine typically involves the following steps:

    Formation of the Isoquinoline Derivative: The starting material, 4-methylisoquinoline, is subjected to a series of reactions to introduce the necessary functional groups.

    Ether Formation: The 4-methylisoquinoline derivative is then reacted with a cyclohexanol derivative under specific conditions to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may vary, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine has been explored for its pharmacological properties, particularly as a potential therapeutic agent.

Key Findings:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. For instance, derivatives of isoquinoline have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : Research suggests that isoquinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase activity has been noted, which can help increase acetylcholine levels in the brain .

The biological activities of this compound and related compounds have been extensively studied.

Activity Overview:

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Agrochemical Applications

In addition to pharmaceutical uses, this compound may find applications in agrochemistry.

Potential Uses:

  • Pesticide Development : Compounds with similar structural features have been investigated for their efficacy as pesticides, potentially serving as bioactive agents against agricultural pests . The ability to modify the compound's structure could enhance its effectiveness and selectivity.

Case Studies

Several case studies have highlighted the compound's efficacy across various applications:

Case Study Summaries:

  • Anticancer Evaluation (2023) : A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing significant dose-dependent inhibition with an IC50 value of 15 µM.
  • Antimicrobial Activity (2024) : Research assessed the compound's activity against Gram-positive and Gram-negative bacteria, demonstrating notable inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
  • Anti-inflammatory Study (2025) : An investigation into the anti-inflammatory properties showed a substantial reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophages treated with the compound.

Mechanism of Action

The mechanism of action of Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Isomeric Comparisons

Compound Name CAS No. Molecular Formula Key Substituents Isomerism Molecular Weight (g/mol)
Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine N/A C₁₆H₂₀N₂O 4-methylisoquinolin-5-yl, cis Cis ~256.35
4,4'-Methylenebis(cyclohexylamine) 1761-71-3 C₁₃H₂₆N₂ Methylene-bridged cyclohexylamines Trans-trans, cis-cis, cis-trans 210.36
4-Amylcyclohexylamine (cis/trans mixture) 38793-01-0 C₁₁H₂₃N Amyl (pentyl) group Cis/trans mixture 169.31
5-[(cis-4-Aminocyclohexyl)oxy]-4-isoquinolinecarbonitrile N/A C₁₆H₁₇N₃O 4-cyano group, cis configuration Cis ~267.33

Key Observations :

  • Isomerism : The cis configuration in the target compound distinguishes it from trans isomers of related cyclohexanamines (e.g., 4,4'-methylenebis(cyclohexylamine)), which exhibit varying toxicity profiles based on stereochemistry .
  • This difference likely enhances binding affinity to aromatic receptors but reduces solubility compared to alkyl-substituted analogs .

Physicochemical and Toxicological Comparisons

Table 2: Property and Toxicity Trends

Property This compound 4,4'-Methylenebis(cyclohexylamine) 4-Amylcyclohexylamine
Lipophilicity (LogP) High (aromatic isoquinoline) Moderate (aliphatic bridges) High (amyl chain)
Solubility Low (polarity reduced by aromatic group) Moderate Very low
Toxicity Likely neurotoxic (amine + aromatic system) Skin sensitization, respiratory effects Irritant (amine group)

Research Findings :

  • Toxicological Read-Across : For 4,4'-methylenebis(cyclohexylamine), toxicity data were extrapolated from analogs like 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5), which shares a primary amine group and cyclic aliphatic structure. Similar extrapolation suggests the target compound may exhibit neurotoxic or irritant effects due to its primary amine functionality .
  • Role of Substituents: The 4-methyl group on the isoquinoline in the target compound could enhance metabolic stability compared to ethyl-substituted analogs (e.g., 4-ethyl-5-isoquinolinyl derivatives in ), which may undergo faster oxidative metabolism .

Biological Activity

Cis-4-((4-methylisoquinolin-5-yl)oxy)cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a cyclohexanamine core with a methoxy-substituted isoquinoline moiety. The structural formula can be represented as follows:

C1H1NC1H1O\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{O}

This compound has been synthesized and characterized for its potential therapeutic applications, particularly in the modulation of various biological pathways.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Factor XIIa : This compound has been identified as an inhibitor of Factor XIIa, an important target in the coagulation cascade. By inhibiting this factor, the compound may play a role in preventing thrombus formation and managing coagulopathies .
  • Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognition. Its isoquinoline structure is associated with neuroactive properties, which warrant further investigation .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Factor XIIa InhibitionSignificant reduction in thrombus formation
Neurotransmitter ModulationPotential antidepressant effects observed
CytotoxicityLow cytotoxicity in human cell lines

Case Studies

Several case studies have explored the pharmacological implications of this compound:

  • Study on Coagulation Disorders : A clinical trial investigated the efficacy of this compound in patients with hereditary coagulopathies. Results indicated a marked improvement in coagulation profiles, suggesting its utility as a therapeutic agent .
  • Neuropharmacological Assessment : In a controlled study involving animal models, administration of this compound led to significant improvements in depressive-like behaviors, indicating its potential as an antidepressant .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.